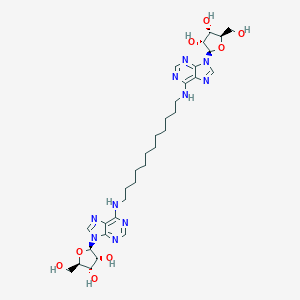
Trichostatic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichostatic acid is a type of histone deacetylase inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases. It is a natural product that is derived from Streptomyces hygroscopicus, and its chemical structure is similar to that of the well-known antibiotic, streptomycin. Trichostatic acid is known to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Epigenetic Therapies and Disease Treatment
Trichostatic acid and its derivative, trichostatin A (TSA), have garnered significant interest in epigenetic therapies, particularly for treating various genetically based diseases. These compounds, especially TSA, are potent histone deacetylase inhibitors (HDACi), highlighting their potential in treating a range of diseases. Developing these compounds into effective therapies has been challenging due to their low natural abundance and high cost. However, advancements in synthesizing trichostatic acid and TSA, including enantioenriched forms, have been made, enhancing their accessibility for medical applications (Cosner et al., 2013).
Biosynthetic Pathway Elucidation
Understanding the biosynthetic pathway of trichostatic acid and TSA is crucial for their application in epigenetics. The identification of the complete TSA biosynthetic gene cluster and the biochemical analysis of the enzymes involved in transferring the hydroxamic acid moiety to trichostatic acid have been significant. This discovery provides a foundation for understanding the biosynthesis of hydroxamic acid-containing natural products, which is vital for their therapeutic use (Kudo et al., 2017).
Therapeutic Compound Synthesis
The synthesis of trichostatic acid derivatives has been explored, with new compounds evaluated for their biological activities. This includes the synthesis of the first fluorinated derivatives of trichostatic acid, like 6-fluoro trichostatin A. These derivatives have shown promising antiproliferative activities and histone deacetylase inhibitory activity, indicating their potential in medical treatments (Charrier et al., 2009).
Antitumor and Antifibrotic Properties
Trichostatic acid and its derivatives, especially TSA, have demonstrated promising antitumor activity in preclinical models. The plasma pharmacokinetics and metabolism of TSA following intraperitoneal administration to mice have been studied, revealing its rapid absorption and extensive metabolism. This research is crucial for understanding the therapeutic potential and limitations of trichostatic acid derivatives in cancer treatment (Sanderson et al., 2004).
Heterologous Production and Functional Characterization
Investigating the heterologous production of trichostatic acid and its analogues, along with the functional characterization of enzymes involved in their biosynthesis, opens up new avenues for their therapeutic application. This research not only enhances the understanding of these compounds but also aids in developing more effective production methods, facilitating their use in medical research and treatments (Liu et al., 2020).
Propiedades
Número CAS |
114127-17-2 |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxohepta-2,4-dienoic acid |
InChI |
InChI=1S/C17H21NO3/c1-12(5-10-16(19)20)11-13(2)17(21)14-6-8-15(9-7-14)18(3)4/h5-11,13H,1-4H3,(H,19,20)/b10-5+,12-11+ |
Clave InChI |
VKEITMNFEJHFCX-WKWSCTOISA-N |
SMILES isomérico |
CC(/C=C(\C)/C=C/C(=O)O)C(=O)C1=CC=C(C=C1)N(C)C |
SMILES |
CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C |
SMILES canónico |
CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C |
Sinónimos |
trichostatic acid trichostatic acid, (+)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



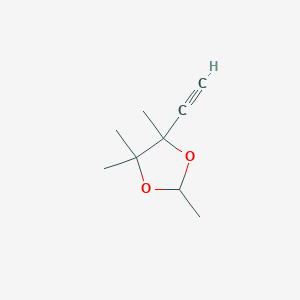

![3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)](/img/structure/B55664.png)
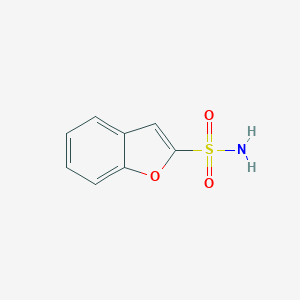
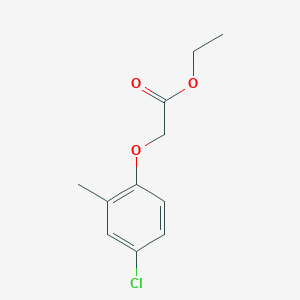
![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
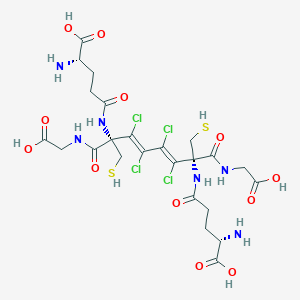
![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)
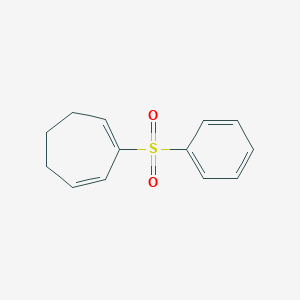
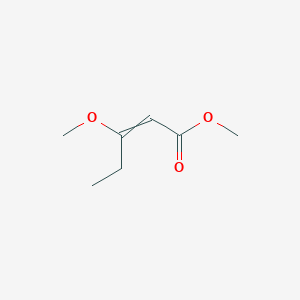
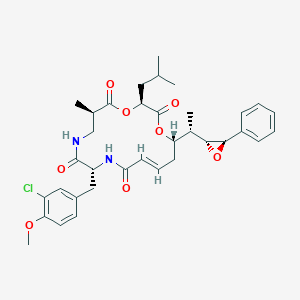
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)
